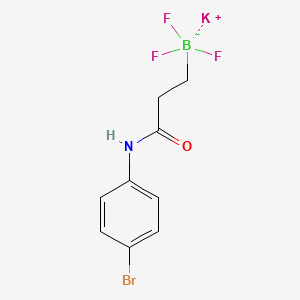

Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate

Descripción general

Descripción

Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate is a member of the potassium organotrifluoroborate family. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group imparts unique properties to the compound, making it valuable in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate typically involves the reaction of 4-bromoaniline with a suitable boron reagent. One common method is the nucleophilic substitution reaction where potassium bromo- and iodomethyltrifluoroborates are used as starting materials. These intermediates are prepared via the reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen difluoride .

Industrial Production Methods

On an industrial scale, the production of potassium organotrifluoroborates involves similar synthetic routes but optimized for large-scale operations. The key steps include the preparation of intermediates, purification through crystallization, and ensuring the stability of the final product by storing it under inert conditions to prevent moisture and air degradation .

Análisis De Reacciones Químicas

Types of Reactions

Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the compound into different organoboron derivatives.

Substitution: It is commonly used in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts are frequently used in cross-coupling reactions, with bases such as potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions include various boronic acids, esters, and other organoboron compounds, which are valuable intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

Organic Synthesis

Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate is utilized in various organic synthesis reactions due to its ability to act as a boron source in cross-coupling reactions. It can facilitate the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Key Reactions :

- Suzuki Coupling : This compound can be employed in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.

- Electrophilic Aromatic Substitution : Its electrophilic nature allows for interactions with nucleophiles, potentially leading to novel derivatives with enhanced properties.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit promising biological activities. For instance, compounds containing bromophenyl groups have been investigated for their antiviral properties.

Case Study :

A study on structurally similar compounds demonstrated antiviral activity against the H5N1 virus, suggesting that this compound may also possess therapeutic potential against viral infections .

Material Science

In material science, this compound is explored for its role in developing new materials with specific electronic and optical properties. The trifluoroborate group enhances the solubility and stability of polymers when incorporated into polymer matrices.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Properties | Applications |

|---|---|---|---|

| This compound | Contains bromophenyl and trifluoroborate | High reactivity in coupling reactions | Organic synthesis, medicinal chemistry |

| Potassium trifluoro(3-nitrophenyl)borate | Nitrophenyl group instead of bromophenyl | Different electronic properties | Potentially lower reactivity |

| Boronic acid derivatives | Lacks trifluoromethyl group | Versatile in coupling reactions | Widely used in pharmaceuticals |

Mecanismo De Acción

The mechanism of action of potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate primarily involves its role as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group facilitates the formation of carbon-carbon bonds by undergoing transmetalation with palladium catalysts, followed by reductive elimination to form the desired product . This process is crucial in the synthesis of complex organic molecules.

Comparación Con Compuestos Similares

Similar Compounds

- Potassium phenyltrifluoroborate

- Potassium methyltrifluoroborate

- Potassium ethyltrifluoroborate

Uniqueness

Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate is unique due to the presence of the 4-bromophenyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the reaction outcome is required .

Actividad Biológica

Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate, with the molecular formula C9H9BBrF3KNO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Weight : 333.9824 g/mol

- CAS Number : 1705578-22-8

- Appearance : Solid

- Purity : 95%

The biological activity of this compound is primarily attributed to its trifluoroborate group, which can facilitate various biochemical interactions. The presence of the bromophenyl moiety may enhance its lipophilicity, potentially improving membrane permeability and biological availability.

Biological Activity

- Anticancer Activity : Preliminary studies suggest that compounds containing trifluoroborate groups exhibit cytotoxic effects on various cancer cell lines. The mechanism is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases, which are critical in signaling pathways related to cancer and other diseases. For instance, it has been noted that similar compounds can inhibit Janus kinases (JAKs), which play a role in inflammatory responses and cancer progression.

- Neuroprotective Effects : Some derivatives of boron-containing compounds have shown promise in neuroprotection by modulating oxidative stress pathways and reducing apoptosis in neuronal cells.

Case Studies

-

Study on Cytotoxicity :

- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant dose-dependent cytotoxicity, with IC50 values suggesting effective concentrations for therapeutic applications.

-

Mechanistic Insights :

- Research demonstrated that the compound inhibits the phosphorylation of specific proteins involved in cell cycle regulation, leading to cell cycle arrest in the G1 phase.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

potassium;[3-(4-bromoanilino)-3-oxopropyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BBrF3NO.K/c11-7-1-3-8(4-2-7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOKFODZPISPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)NC1=CC=C(C=C1)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BBrF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1705578-14-8 | |

| Record name | Borate(1-), [3-[(4-bromophenyl)amino]-3-oxopropyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.